Cas no 162049-83-4 (T 4951)

T 4951 structure
Nome do Produto:T 4951
T 4951 Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-((3-TRIFLUOROMETHYL)PHENYL)HISTAMINE D
- 2-((3-Trifluoromethyl)phenyl)histamine dimaleate
- (2-[2-(3-Trifluoromethyl)phenyl)-1H-imidazol-4-yl]ethanamine dimaleate Compound 39
- (2-[2-(3-Trifluoromethyl)phenyl)-1H-imidazol-4-yl]ethanamine dimaleate
- Compound 39
- MFCD08277024
- (Z)-But-2-enedioic acid;2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine
- 2-(2-(3-(Trifluoromethyl)phenyl)-1h-imidazol-4-yl)ethan-1-amine dimaleate
- 162049-83-4
- 2-((3-Trifluoromethyl)phenyl)histamine dimaleate, >=98% (HPLC), powder
- 2-(3-Triflourmethylphenyl)histamine Dihydrogenmaleate
- GLXC-03902
- 2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-ethanamine (Z)-2-Butenedioate; 2-((3-Trifluoromethyl)-phenyl)histamine; N-Methylhistaprodifen
- H1-agonist-39
- T 4951
-
- MDL: MFCD08277024
- Inchi: InChI=1S/C12H12F3N3.2C4H4O4/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16;2*5-3(6)1-2-4(7)8/h1-3,6-7H,4-5,16H2,(H,17,18);2*1-2H,(H,5,6)(H,7,8)/b;2-1+;2-1-
- Chave InChI: GGDUVPKRZGATLR-SPIKMXEPSA-N
- SMILES: NCCC1=CN=C(C2C=CC=C(C(F)(F)F)C=2)N1.OC(/C=C/C(=O)O)=O.OC(/C=C\C(=O)O)=O
Propriedades Computadas
- Massa Exacta: 487.12000
- Massa monoisotópica: 487.12024909g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 6
- Contagem de aceitadores de ligações de hidrogénio: 13
- Contagem de Átomos Pesados: 34
- Contagem de Ligações Rotativas: 7
- Complexidade: 389
- Contagem de Unidades Ligadas Covalentemente: 3
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 2
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 204Ų
Propriedades Experimentais
- Solubilidade: H2O: ~20 mg/mL
- PSA: 203.90000
- LogP: 2.72060
T 4951 Informações de segurança
-
Símbolo:
- Palavra de Sinal:Danger
- Declaração de perigo: H301-H315-H318-H335
- Declaração de Advertência: P261-P280-P301+P310-P305+P351+P338
- Número de transporte de matérias perigosas:UN 2811 6.1/PG 3
- WGK Alemanha:3
- Código da categoria de perigo: 25-37/38-41
- Instrução de Segurança: S26
-
Identificação dos materiais perigosos:
- Termo de segurança:S26-39-45
- Frases de Risco:R25
- Condição de armazenamento:2-8°C
T 4951 Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-251656-5 mg |
2-((3-Trifluoromethyl)phenyl)histamine dimaleate, |
162049-83-4 | ≥98% | 5mg |
¥745.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-251656-5mg |
2-((3-Trifluoromethyl)phenyl)histamine dimaleate, |
162049-83-4 | ≥98% | 5mg |
¥745.00 | 2023-09-05 | |
TRC | T002700-5mg |
T 4951 |
162049-83-4 | 5mg |
$161.00 | 2023-05-17 | ||
TRC | T002700-1mg |
T 4951 |
162049-83-4 | 1mg |
$75.00 | 2023-05-17 | ||
TRC | T002700-10mg |
T 4951 |
162049-83-4 | 10mg |
$299.00 | 2023-05-17 | ||
TRC | T002700-100mg |
T 4951 |
162049-83-4 | 100mg |
$ 4500.00 | 2023-09-06 |
T 4951 Literatura Relacionada
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1. Syntheses of the aphid pigment derivatives quinone A, quinone A′, and deoxyquinone A as racematesJohn F. Elsworth,Robin G. F. Giles,Ivan R. Green,Jurgen E. Ramdohr,Selwyn C. Yorke J. Chem. Soc. Perkin Trans. 1 1988 2469
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2. The synthesis and transition temperatures of some 4,4″-dialkyl- and 4,4″-alkoxyalkyl-1,1′ :4′,1″-terphenyls with 2,3- or 2′,3′-difluoro substituents and of their biphenyl analoguesGeorge W. Gray,Michael Hird,David Lacey,Kenneth J. Toyne J. Chem. Soc. Perkin Trans. 2 1989 2041
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Michael J. Waring,David J. Baker,Stuart N. L. Bennett,Alexander G. Dossetter,Mark Fenwick,Rob Garcia,Jennie Georgsson,Sam D. Groombridge,Susan Loxham,Philip A. MacFaul,Katie G. Maskill,David Morgan,Jenny Morrell,Helen Pointon,Graeme R. Robb,David M. Smith,Stephen Stokes,Gary Wilkinson Med. Chem. Commun. 2015 6 1024
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Priyanka Singh,Gautam Panda RSC Adv. 2014 4 31892
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5. Rearrangement reactions of bicyclic systems. Part III. Acid-catalysed rearrangements of 1,4-dihydro-1-methoxy-1,4-ethenonaphthalene (1-methoxybenzobarrelene) and its 5,6,7,8-tetrahalogeno-derivativesNeil J. Hales,Harry Heaney,Steven V. Ley J. Chem. Soc. Perkin Trans. 1 1974 2702
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